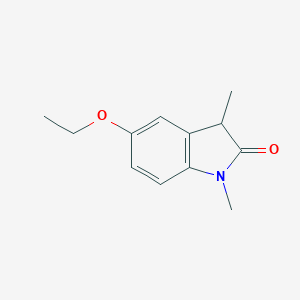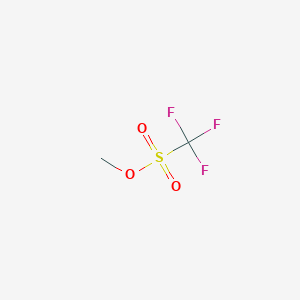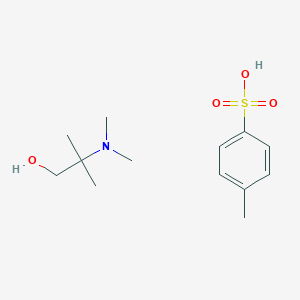
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate, commonly known as TBA tosylate, is a quaternary ammonium compound. It is a widely used reagent in organic synthesis and is known for its high solubility in polar solvents. TBA tosylate is a versatile compound and has been used in a variety of applications, including as a phase transfer catalyst, a Lewis acid, and a nucleophile.
Mécanisme D'action
TBA tosylate acts as a phase transfer catalyst by transferring a reactant from one phase to another. It does this by forming an ion pair with the reactant, which increases its solubility in the solvent. TBA tosylate can also act as a Lewis acid by accepting a pair of electrons from a nucleophile. This can lead to the formation of a new bond between the nucleophile and the substrate.
Biochemical and Physiological Effects:
TBA tosylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is a skin irritant and can cause respiratory problems if inhaled. It should not be ingested or injected.
Avantages Et Limitations Des Expériences En Laboratoire
TBA tosylate has several advantages in lab experiments. It is a highly soluble compound and can be easily dissolved in polar solvents. It is also a versatile compound and can be used in a variety of reactions. TBA tosylate is also relatively inexpensive compared to other reagents.
However, TBA tosylate has some limitations. It is a toxic compound and should be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product. TBA tosylate can also be difficult to handle in large-scale reactions.
Orientations Futures
There are several future directions for research on TBA tosylate. One area of research could be the development of new synthetic methods using TBA tosylate as a catalyst. Another area of research could be the development of new applications for TBA tosylate, particularly in the field of nanotechnology. Finally, research could be conducted on the toxicity of TBA tosylate and ways to mitigate its harmful effects.
Méthodes De Synthèse
TBA tosylate can be synthesized through the reaction between toluene-p-sulfonyl chloride and tertiary butylamine. The reaction is carried out in a polar solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid.
Applications De Recherche Scientifique
TBA tosylate has been extensively used in scientific research. It has been used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used as a phase transfer catalyst in the synthesis of nanoparticles. TBA tosylate has been used in the synthesis of chiral compounds and in the resolution of racemic mixtures. It has also been used in the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
10026-99-0 |
|---|---|
Nom du produit |
(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate |
Formule moléculaire |
C13H23NO4S |
Poids moléculaire |
289.39 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3 |
Clé InChI |
JZFUBSFZOGZENZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Autres numéros CAS |
10026-99-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



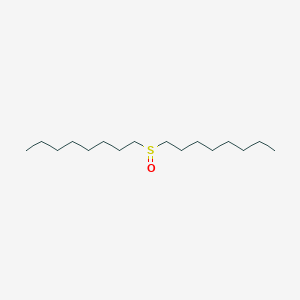
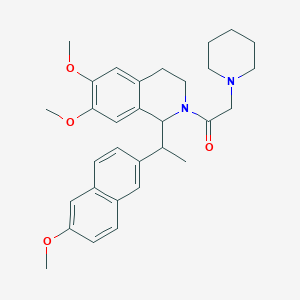

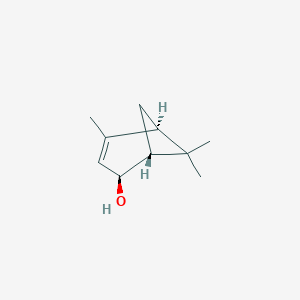
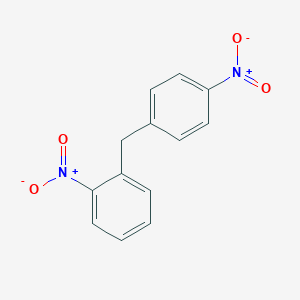


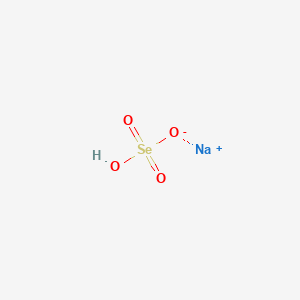
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
